molecular formula C6H8BrF3O B2405657 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol CAS No. 2416237-26-6

3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No.: B2405657
CAS No.: 2416237-26-6
M. Wt: 233.028
InChI Key: JYDZMKIFVJRAGO-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a high-value cyclobutane derivative designed for advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile building block due to its two reactive functional groups: a bromomethyl group, which acts as an excellent leaving group for nucleophilic substitution reactions, and a trifluoromethyl group, which is pivotal for modulating the electronic properties, metabolic stability, and bioavailability of target molecules . The incorporation of the trifluoromethyl group is of particular interest in the development of pharmaceuticals and agrochemicals, as it can significantly enhance a compound's binding affinity and permeability . The strained cyclobutane ring system further offers unique opportunities for exploring novel chemical space in drug discovery . As a reactive intermediate, this chemical is instrumental in constructing more complex molecular architectures, including potential candidates for cancer therapeutics, as evidenced by the activity of related trifluoromethylated bicyclic compounds . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O/c7-3-4-1-5(11,2-4)6(8,9)10/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZMKIFVJRAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416237-26-6
Record name rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol typically involves the cycloaddition of cyclohexadienone-tethered allenes. This method is known for its high regioselectivity and environmentally friendly approach . The reaction conditions often include thermal promotion to facilitate the intramolecular cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are likely to be applied to optimize the synthesis process, ensuring minimal waste and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

  • This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate reactions that lead to the formation of fluorinated compounds, which are significant in medicinal chemistry and materials science.

Study of Reaction Mechanisms

  • The compound is employed in studying reaction mechanisms due to its ability to undergo various chemical transformations. For instance, it can participate in nucleophilic substitution reactions where the bromomethyl group acts as a leaving group.

Biological Research Applications

Enzyme Interaction Studies

  • The structural features of 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol make it a candidate for investigating enzyme interactions and metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Pharmacological Potential

  • Preliminary studies suggest that derivatives of this compound may exhibit biological activities such as antioxidant properties and cytotoxic effects against cancer cell lines. This indicates potential therapeutic applications in drug development.

Industrial Applications

Development of Advanced Materials

  • In the industrial sector, this compound is utilized in creating advanced materials, including specialty chemicals and polymers. The incorporation of fluorinated groups often results in materials with enhanced thermal stability and chemical resistance.

Fluorinated Polymers

  • The compound's trifluoromethyl group is particularly valuable in the synthesis of fluorinated polymers, which are known for their unique properties such as low surface energy and high chemical inertness. These polymers find applications in coatings, adhesives, and electronic materials.

Case Study 1: Synthesis of Fluorinated Compounds

Research has demonstrated that this compound can be effectively used as a precursor for synthesizing various fluorinated compounds. By employing selective bromination methods, researchers achieved high yields of desired products while minimizing by-products, showcasing the compound's utility in synthetic organic chemistry.

In vitro studies have highlighted the cytotoxic effects of compounds similar to this compound on various cancer cell lines. These studies indicate that the compound may induce apoptosis through disruption of cellular homeostasis, suggesting its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biochemical pathways and molecular targets, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-(trifluoromethyl)cyclobutan-1-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    3-(Bromomethyl)-1-(trifluoromethyl)cyclopropan-1-ol: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

Uniqueness

3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is unique due to the combination of its bromomethyl and trifluoromethyl groups, which confer distinct chemical properties such as enhanced lipophilicity and metabolic stability. These features make it a valuable compound for various scientific research applications.

Biological Activity

3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with bromomethyl and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions. The molecular formula is C5_5H6_6BrF3_3O, and it possesses distinct physical properties, including a high degree of lipophilicity due to the trifluoromethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity

In addition to its antimicrobial effects, the compound has also been evaluated for cytotoxicity against various cancer cell lines. Preliminary results indicate moderate cytotoxic activity, with IC50_{50} values ranging from 10 to 30 µM against human cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group may interact with cellular nucleophiles, leading to the formation of reactive intermediates that disrupt cellular processes. Additionally, the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Case Studies

Several studies have investigated the biological activity of similar compounds with bromomethyl and trifluoromethyl substituents. For instance, a study published in MDPI highlighted the antibacterial properties of related compounds, suggesting that structural modifications can lead to enhanced activity against resistant bacterial strains . Another study demonstrated that fluorinated compounds often exhibit increased potency due to their ability to stabilize interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol, and how are cyclobutane ring formation and bromomethyl group introduction optimized?

  • Methodological Answer : Cyclobutane rings are often formed via [2+2] photocycloadditions or ring-closing metathesis. For this compound, a plausible route involves synthesizing 1-(trifluoromethyl)cyclobutan-1-ol first, followed by bromomethylation using reagents like N-bromosuccinimide (NBS) under radical conditions. Evidence from cyclobutanone derivatives (e.g., bromophenyl cyclobutanones in ) suggests that steric hindrance from the trifluoromethyl group may necessitate elevated temperatures or Lewis acid catalysts (e.g., BF₃·OEt₂) to facilitate ring closure. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from unreacted intermediates .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The bromomethyl (CH₂Br) protons split into a doublet (J ≈ 6–8 Hz) due to coupling with adjacent cyclobutane protons. For example, in a structurally similar cyclobutanone derivative, ¹H NMR resolved coupling constants between substituents (e.g., J = 8.7 Hz for adjacent aryl protons) .
  • IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the hydroxyl group.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z ≈ 246 (C₆H₈BrF₃O) and fragment peaks (e.g., loss of H₂O or Br) validate the structure .

Advanced Research Questions

Q. What strategies mitigate competing elimination reactions during synthesis under basic conditions?

  • Methodological Answer : The bromomethyl group is prone to elimination (forming alkenes) under basic conditions. To suppress this:

  • Use aprotic solvents (e.g., DMF, THF) and mild bases (e.g., K₂CO₃) instead of strong bases like NaOH.
  • Conduct reactions at lower temperatures (0–25°C) to slow elimination kinetics.
  • Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity without increasing basicity .
    • Data Contradiction Analysis : Conflicting yields reported in literature (e.g., 40% vs. 65%) may arise from residual moisture (promoting hydrolysis) or variations in catalyst loading. Systematic optimization of solvent/base pairs is recommended .

Q. How does the trifluoromethyl group influence the cyclobutane ring’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing CF₃ group increases ring strain and polarizes adjacent C-Br bonds, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions). However, steric bulk from CF₃ can hinder access to the bromomethyl site. Computational studies (DFT) or kinetic isotope effects can elucidate these competing electronic/steric factors. For example, in related cyclobutanol derivatives, CF₃ groups reduce activation energy for ring-opening by ~15% compared to methyl analogs .

Q. How should researchers address discrepancies in reported yields when using different cyclization catalysts?

  • Methodological Answer : Conflicting yields (e.g., 50% with AlCl₃ vs. 70% with TiCl₄) may stem from catalyst Lewis acidity or coordination geometry. Systematic screening via high-throughput experimentation (HTE) is advised. For instance, highlights that TiCl₄’s stronger Lewis acidity accelerates cyclization but may also promote side reactions, requiring precise stoichiometric control .

Q. How can this compound serve as a precursor for trifluoromethylated bioactive molecules?

  • Methodological Answer : The bromomethyl group allows functionalization via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce pharmacophores (e.g., amines, heterocycles). Key considerations:

  • Solubility : Use polar aprotic solvents (e.g., DMSO) to dissolve the hydrophobic cyclobutane core.
  • Stability : Store at ≤4°C in inert atmospheres to prevent bromine loss (see storage guidelines in ).
  • Stereochemistry : Chiral HPLC or enzymatic resolution may be needed if the compound has stereocenters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.